molecular formula C8H8BrNO B1603295 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine CAS No. 625394-65-2

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1603295
CAS RN: 625394-65-2
M. Wt: 214.06 g/mol
InChI Key: NUVCHIRBNLDKJQ-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (8-Br-3,4-DHB) is a small molecule that has been studied for its potential applications in the areas of medicinal chemistry, organic synthesis, and drug discovery. 8-Br-3,4-DHB has a unique chemical structure, which includes a benzoxazine ring and a bromine atom. This molecule has been found to possess interesting biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has also been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential use in the development of new drugs.

Scientific Research Applications

Anticancer Research

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine: has been explored for its potential in anticancer therapy. The compound’s structure allows for interaction with various biological targets, which can be exploited to develop new chemotherapeutic agents. Studies have shown that benzoxazine derivatives can exhibit significant activity against cancer cell lines, making them promising candidates for further drug development .

Antibacterial Agents

The benzoxazine core is known for its antibacterial properties. Research into 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine and its derivatives could lead to the synthesis of new antibacterial compounds. These could potentially address the growing concern of antibiotic resistance by introducing new mechanisms of action against pathogenic bacteria .

Antithrombotic Applications

Benzoxazine derivatives have been identified as potential antithrombotic agents. The modification of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could result in compounds that inhibit blood clot formation, which is crucial for the treatment and prevention of cardiovascular diseases such as stroke and myocardial infarction .

Anticonvulsant Properties

The compound’s framework has been associated with anticonvulsant effects. This application is particularly relevant in the field of neurology, where 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could be used to develop new treatments for epilepsy and other seizure disorders .

Development of Receptor Antagonists

Research has indicated that benzoxazine derivatives can act as antagonists for various receptors, such as the 5-HT6 receptor. This application has implications for the treatment of neurological disorders, including depression and anxiety, where 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could play a role in the synthesis of new therapeutic agents .

Synthesis of Potassium Channel Openers

The benzoxazine structure is conducive to the development of bladder-selective potassium channel openers. These compounds can be used to treat urinary incontinence and overactive bladder syndrome. The research into 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine could lead to the creation of more effective and targeted treatments for these conditions .

properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCHIRBNLDKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585699
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

625394-65-2
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A three neck flask was charge with tris(dibenzylideneacetone)dipalladium(0) (0.37 g, 0.0004 mol, 2 mol % Pd), (±) racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.64 g, 0.001 mol, 5 mol % Pd), and sodium tert-butoxide (2.7 g, 0.028 mol) and flushed with nitrogen. A solution of 2-(2,6-dibromo-phenoxy)ethylamine (6 g, 0.02 mol) in toluene (50 mL) was added. The mixture was heated to 95° C. and was stirred for 12 h. The mixture was cooled to room temperature, taken up in ethyl acetate, filtered and concentrated. The crude material was purified by flash chromatography on silica gel (eluting with hexane-ethyl acetate; 7:3, v/v) to give 8-bromo-3,4-dihydro-2H-benzo[1,4]oxazine as an oil (275 mg, 48%). The hydrochloride salt was prepared from ethanol-hydrogen chloride. MS: MH+=214. M.p. 184.1-195.4° C.
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6 g
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50 mL
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0.64 g
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2.7 g
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0.37 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared using a procedure analogous to bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline except that 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one was replaced with 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. LCMS, [M+H]+=214.0. 1H NMR (400 MHz, CDCl3) δ 6.90 (dd, J=7.9, 1.5 Hz, 1H), 6.63 (t, J=7.9 Hz, 1H), 6.53 (dd, J=7.9, 1.5 Hz, 1H), 4.33-4.39 (m, 2H), 3.42-3.48 (m, 2H).
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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